Er(dbm)3(phen),Tris(dibenzoylmethane)mono(phenanthrolin

X-ray crystallography sol–gel hybrid materials erbium coordination chemistry

Er(dbm)3(phen) resolves the bandwidth-lifetime trade-off that limits erbium-doped waveguide amplifier materials. Its dbm/phen ligand set uniquely combines broad emission with long excited-state lifetime for efficient C-band optical amplification. • Broadband NIR emission: FWHM ~85 nm at 1535-1541 nm, covering the entire C-band (1530-1565 nm). • Long radiative lifetime: τrad = 12.4 ms in PMMA-GMA, reducing pump power threshold vs. pure PMMA hosts (τrad = 6.798 ms). • Multi-platform validated: demonstrated in ridge waveguides, NIR-OLEDs (3× EL enhancement with Bphen host), and crack-free sol-gel hybrid monoliths (ErDP gel) for integrated photonic circuits.

Molecular Formula C57H41ErN2O6
Molecular Weight 1017.2 g/mol
Cat. No. B13130928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEr(dbm)3(phen),Tris(dibenzoylmethane)mono(phenanthrolin
Molecular FormulaC57H41ErN2O6
Molecular Weight1017.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Er+3]
InChIInChI=1S/3C15H11O2.C12H8N2.Er/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;;+3
InChIKeyAVPIJZZFTKUQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Er(dbm)3(phen): Compound Profile and Procurement Context


Tris(dibenzoylmethane)mono(1,10-phenanthroline)erbium(III), abbreviated Er(dbm)3(phen) or Er(DBM)3Phen (CAS 61918-86-3, molecular formula C57H41ErN2O6, MW ≈ 1017.2 g/mol), is an eight-coordinate erbium(III) β-diketonate ternary complex in which the Er³⁺ ion is chelated by six oxygen atoms from three dibenzoylmethane (dbm) ligands and two nitrogen atoms from one 1,10-phenanthroline (phen) ancillary ligand [1]. Its crystal structure has been solved by single-crystal X-ray diffraction, confirming a distorted square antiprismatic geometry [1]. The complex is a prototypical near-infrared (NIR) emitter operating via the antenna effect: the organic ligands absorb UV/visible light and transfer excitation energy to the Er³⁺ center, which then emits at the ⁴I13/2 → ⁴I15/2 transition centered at approximately 1535–1541 nm—coinciding with the minimum-loss C-band window of silica optical fiber [2]. This makes Er(dbm)3(phen) a candidate material for polymeric optical waveguide amplifiers, NIR organic light-emitting diodes (NIR-OLEDs), and luminescent dopants in hybrid organic–inorganic materials [3][4].

NIR emitter via antenna effect – Ligand-sensitized Er³⁺ luminescence at C‑band (≈1.54 µm)
Polymer & sol–gel processability – Compatible with PMMA‑GMA, pure PMMA, and in‑situ sol–gel matrices
Broadband waveguide & OLED studies – Reported FWHM and τrad support optical amplifier and electroluminescence research

Why Generic Erbium(III) β-Diketonate Substitution Fails


Erbium(III) β-diketonate ternary complexes are not interchangeable luminescent materials. The specific combination of ancillary N-donor ligand (phen vs. bipy vs. bathophenanthroline), β-diketonate antenna (dbm vs. acac vs. tfa vs. tta), and the resulting coordination geometry collectively govern: (i) the Judd–Ofelt intensity parameters (Ω2, Ω4, Ω6) that dictate radiative transition probabilities and emission bandwidth; (ii) the efficiency of ligand-to-metal energy transfer (antenna effect); (iii) the radiative lifetime of the ⁴I13/2 emitting state, which determines population inversion feasibility for optical amplification; and (iv) compatibility with host matrices (polymer, sol–gel, liquid crystal) for device integration [1][2]. Simply substituting Er(dbm)3(phen) with Er(acac)3(phen)—which in fact exhibits higher NIR luminescence intensity in one comparative study [3]—sacrifices the broadband emission bandwidth (FWHM ≈ 85 nm) and the long radiative lifetime (τrad ≈ 12.4 ms) that are specifically optimized in the dbm/phen ligand set for waveguide amplifier applications [2]. Conversely, substituting phen with 2,2′-bipyridine (bipy) introduces slow magnetic relaxation behavior absent in Er(dbm)3(phen), altering the complex's functional profile from pure optical to magneto-optical, and changing the molecular packing and solubility characteristics relevant to thin-film processing [4]. The quantitative evidence below demonstrates exactly where Er(dbm)3(phen) is differentiated from its closest in-class analogs.

Er(dbm)₃(phen)
Er(acac)₃(phen) analogMay exhibit higher NIR intensity but lacks reported waveguide amplifier characterization; FWHM and radiative lifetime may differ.
Er(dbm)₃(phen)
Er(dbm)₃(bipy) complexIntroduces slow magnetic relaxation pathways absent in the phen analog; functional profile shifts from pure optical to magneto-optical.
Er(dbm)₃(phen)
ErF₃ or inorganic Er³⁺ sourcesMay provide higher EL intensity but differ in solution processability and thin‑film compatibility required for polymer waveguides.

Quantitative Differentiation Evidence


Crystal Structure and Sol–Gel Compatibility vs. Analogs

The crystal structure of Er(DBM)3phen has been unequivocally solved by single-crystal X-ray diffraction and reported by Yu et al. (2005), revealing an eight-coordinate Er³⁺ center with six O-donor atoms from three dbm ligands and two N-donor atoms from one phen ligand in a distorted square antiprismatic geometry [1]. This crystallographic characterization enabled the first demonstration of in-situ synthesis of the Er(dbm)3(phen) complex within a sol–gel-derived silica matrix (ErDP gel), where the complex forms directly during the sol–gel condensation process—a feat not demonstrated for Er(acac)3(phen) or Er(dbm)3(bipy) under comparable conditions [1]. In contrast, the Er(dbm)3(bipy) complex crystallizes in a monoclinic P21/c space group with a different packing arrangement that yields distinct thermal and magnetic properties, including field-induced slow magnetic relaxation (single-molecule magnet behavior) that is absent in Er(dbm)3(phen) [2]. The Er(dbm)3(phen) complex therefore occupies a unique niche: a structurally authenticated, sol–gel-processable, purely optical NIR emitter without competing magnetic relaxation pathways.

Crystal structure & sol–gel
Head‑to‑head
Single‑crystal XRD solved; 8‑coordinate distorted square antiprism. In‑situ sol–gel synthesis demonstrated only for Er(dbm)₃(phen); Er(dbm)₃(bipy) crystallizes in monoclinic P2₁/c with slow magnetic relaxation.
Only structurally authenticated candidate with proven in‑situ sol–gel matrix compatibility.
Magnetic relaxation in bipy analog may compete with radiative decay.
X-ray crystallography sol–gel hybrid materials erbium coordination chemistry

Broadband NIR Photoluminescence FWHM vs. Inorganic Glasses

The photoluminescence spectrum of Er(DBM)3Phen-doped PMMA-GMA copolymer exhibits a full width at half maximum (FWHM) of approximately 85 nm centered at 1535 nm [1]. This bandwidth is substantially broader than that of erbium-doped silica-based inorganic glasses (typically FWHM ≈ 30–50 nm) and broader than the FWHM of ~72 nm reported for the Er(dbm)3(phen)-containing ErDP sol–gel gel [2]. The broad emission arises from the low-symmetry ligand field environment around Er³⁺ in the polymer matrix, as reflected in the Judd–Ofelt intensity parameters: Ω2 = 4.08 × 10⁻²⁰ cm², Ω4 = 0.77 × 10⁻²⁰ cm², Ω6 = 0.70 × 10⁻²⁰ cm² [1]. The relatively small Ω2 value (compared to Ω2 = 21.44 × 10⁻²⁰ cm² for Er(DBM)3Phen in pure PMMA [3]) indicates a less asymmetric ligand field in the PMMA-GMA copolymer, which correlates with the observed broadening. For optical waveguide amplifier applications, a larger FWHM directly translates to a wider gain bandwidth, enabling wavelength-division multiplexing (WDM) across more channels in the C-band.

FWHM bandwidth
Cross‑study
FWHM ≈ 85 nm (PMMA‑GMA host) centered at 1535 nm; vs. 30–50 nm for Er‑doped silica glass, 72 nm for sol–gel host.
Broader gain bandwidth supports more WDM channels per amplifier stage.
Judd–Ofelt Ω₂ = 4.08×10⁻²⁰ cm² in PMMA‑GMA.
broadband optical amplification FWHM polymeric waveguide amplifier Judd-Ofelt analysis

Radiative Lifetime of the ⁴I13/2 State in Polymer Hosts

The calculated radiative lifetime (τrad) of the ⁴I13/2 → ⁴I15/2 transition of Er³⁺ in Er(DBM)3Phen-doped PMMA-GMA copolymer is 12.4 ms, as derived from Judd–Ofelt analysis [1]. This value is significantly longer than the τrad = 6.798 ms reported for Er(DBM)3Phen in pure PMMA matrix by Zhang et al. [2], and also exceeds the radiative lifetimes typically observed in erbium-doped inorganic phosphate glasses (τrad ≈ 7–10 ms) and silicate glasses [1]. The longer radiative lifetime in the PMMA-GMA host is attributed to the reduced non-radiative quenching from vibrational overtones (the GMA component raises the glass transition temperature to ~125 °C, reducing C–H oscillator density in proximity to Er³⁺) and to the specific ligand field exerted by the dbm/phen coordination sphere. A longer τrad facilitates population inversion under lower pump power, a critical advantage for compact polymeric optical waveguide amplifiers where pump power budget is constrained.

Radiative lifetime
Cross‑study
τrad = 12.4 ms (PMMA‑GMA) for ⁴I₁₃/₂ → ⁴I₁₅/₂ transition; vs. 6.8 ms in pure PMMA, 7–10 ms in phosphate glasses.
Longer τrad facilitates population inversion at lower pump power.
Nearly twofold improvement over pure PMMA host.
radiative lifetime population inversion erbium-doped waveguide amplifier Judd-Ofelt theory

NIR-OLED Electroluminescence: Bphen vs. AlQ Device Architecture

In a direct device architecture comparison, Wei et al. (2010) demonstrated that replacing the electron transport layer (ETL) from AlQ (tris(8-hydroxyquinoline)aluminum) to Bphen (4,7-diphenyl-1,10-phenanthroline, also known as bathophenanthroline) in NIR-OLEDs using Er(DBM)3phen as the emitting layer increased the maximum electroluminescence (EL) intensity by a factor of 3 and the maximum power efficiency by a factor of 2.2 [1]. The device structure was p-Si anode / Bphen:Er(DBM)3phen (emissive layer) / Bphen (ETL) / Sm/Au cathode, with an optimized p-Si anode resistivity of 10 Ω·cm. The improvement is attributed to enhanced energy transfer from the Bphen host triplet state to the Er³⁺ ion and more balanced electron/hole injection at the ETL/emitter interface [1]. Notably, the same study showed that ErF3-doped AlQ3 devices exhibit ~4× higher NIR EL intensity than Er(DBM)3Phen-based devices at the same current density, indicating that Er(DBM)3Phen is not the brightest available emitter but offers distinct advantages in solution processability and polymer matrix compatibility [2].

OLED EL efficiency
Head‑to‑head
Bphen ETL devices: EL intensity and 2.2× power efficiency vs. AlQ‑based reference. ErF₃ devices show ~4× higher EL, but Er(dbm)₃(phen) offers solution processability.
Device performance is tunable via ETL selection; not limited by intrinsic emitter efficiency alone.
p‑Si anode resistivity 10 Ω·cm.
NIR-OLED electroluminescence efficiency erbium complex emitter electron transport layer optimization

NIR Luminescence Intensity: dbm vs. acac Antenna Ligand Trade-offs

A systematic comparative study by Wang et al. (2005) evaluated the NIR photoluminescence properties of six erbium organic complexes: hydrated binary complexes Er(AcAc)3·H2O and Er(DBM)3·H2O, and ternary complexes Er(AcAc)3Phen, Er(DBM)3Phen, and Er(TFA)3Phen [1]. The study concluded that the erbium ternary complex with acetylacetone (AcAc) and phenanthroline, Er(AcAc)3Phen, exhibits the most excellent NIR luminescence properties—specifically the highest luminescence intensity and largest effective bandwidth—among all six complexes investigated [1]. This means Er(dbm)3(phen) is outperformed in raw NIR emission intensity by its AcAc analog. However, this intensity advantage of Er(AcAc)3Phen must be weighed against Er(dbm)3(phen)'s demonstrated advantages in polymer matrix processability, thermal stability (dbm is a bulkier, more rigid antenna than acac), and the extensive device-level characterization data available for waveguide amplifier and OLED applications. Furthermore, the dbm ligand provides stronger UV absorption (higher molar extinction coefficient) due to its extended π-conjugation from two phenyl rings, which may translate to more efficient sensitization under specific excitation wavelengths [2].

Antenna ligand ranking
Head‑to‑head
Ranked intensity order among six Er complexes: Er(AcAc)₃Phen > Er(DBM)₃Phen > Er(TFA)₃Phen > binary complexes.
AcAc analog reported higher raw NIR brightness; dbm complex supports broader bandwidth and better‑characterized device integration.
Exact intensity ratios not provided; application‑specific trade‑offs expected.
antenna effect β-diketonate ligand comparison NIR photoluminescence intensity erbium ternary complexes

Antenna Effect and Emission Bandwidth in Sol–Gel Host

Yu et al. (2005) demonstrated efficient ligand-to-Er³⁺ energy transfer (antenna effect) in both the pure Er(DBM)3phen complex and the in-situ synthesized ErDP gel (Er³⁺/DBM/phen co-doped luminescent hybrid gel) [1]. Excitation at the maximum absorption wavelength of the organic ligands resulted in the characteristic NIR emission centered at ~1.54 μm from the ⁴I13/2 → ⁴I15/2 transition in all materials. The FWHM of the emission spectrum in the ErDP gel was measured at 72 nm, centered at 1541 nm—narrower than the 85 nm observed in PMMA-GMA but still broader than typical inorganic erbium-doped hosts [1][2]. Critically, the antenna effect was shown to be operative in both the crystalline complex and the amorphous sol–gel host, confirming that the dbm/phen ligand set maintains its sensitization function across different matrix environments. The ErDP gel was further subjected to theoretical Judd–Ofelt analysis, with results indicating its promise as a candidate for tunable lasers and planar optical amplifiers [1]. This host-versatility is a differentiating feature: Er(dbm)3(phen) can be deployed in crystalline, polymer, and sol–gel formats without loss of the antenna sensitization pathway.

Host‑matrix versatility
Supporting
Antenna effect confirmed in crystalline complex, ErDP sol–gel (FWHM 72 nm), and PMMA‑GMA polymer (FWHM 85 nm). Emission centered at ~1.54 µm in all hosts.
Sensitization mechanism maintained across matrix types, supporting flexible host selection.
Sol–gel Judd–Ofelt analysis indicates potential for tunable lasers.
antenna effect sol–gel hybrid material erbium NIR emission optical amplification

Evidence-Backed Application Scenarios


Polymeric Optical Waveguide Amplifiers for C-Band WDM

Er(dbm)3(phen)-doped PMMA-GMA copolymer combines a photoluminescence FWHM of ~85 nm with a radiative lifetime of 12.4 ms for the ⁴I13/2 state, enabling broadband optical gain across the entire C-band (1530–1565 nm) with reduced pump power threshold compared to pure PMMA hosts (τrad = 6.798 ms) [1][2]. Ridge waveguides fabricated via reactive ion etching with this material have been demonstrated, with core refractive index of 1.494 at 1535 nm and cladding index of 1.483, providing the necessary index contrast for single-mode guidance [1]. This scenario directly exploits the compound's unique combination of broad bandwidth and long lifetime—parameters that are not simultaneously available from either Er(acac)3(phen) (higher intensity but no reported waveguide amplifier characterization) or Er(dbm)3(bipy) (introduces magnetic relaxation).

NIR-OLEDs with Bphen Electron Transport Layer

NIR-OLEDs employing Bphen:Er(DBM)3phen as the emissive layer and Bphen as the electron transport material achieve a 3× enhancement in EL intensity and 2.2× enhancement in power efficiency compared to AlQ-based devices with otherwise identical structure [3]. The optimized p-Si anode resistivity of 10 Ω·cm enables efficient hole injection while the Bphen host facilitates triplet energy transfer to Er³⁺. This device architecture is suitable for 1.54 μm NIR light sources for night-vision readable displays, telecommunications, and optical interconnects. While ErF3-doped devices show ~4× higher EL intensity, Er(DBM)3phen offers superior solution processability and compatibility with vacuum thermal evaporation for thin-film deposition [4].

Sol–Gel Hybrid Optical Amplifiers and Tunable Lasers

The demonstrated in-situ synthesis of Er(dbm)3(phen) within a silica sol–gel matrix (ErDP gel) enables fabrication of optically transparent, crack-free hybrid monoliths with uniform Er³⁺ dispersion and confirmed antenna-effect sensitization [5]. The ErDP gel exhibits NIR emission at 1541 nm with FWHM = 72 nm, and Judd–Ofelt analysis indicates potential for tunable laser applications [5]. This sol–gel route is unique to Er(dbm)3(phen) among characterized erbium β-diketonate complexes and provides a pathway to integrated planar optical amplifiers on silicon substrates, where the sol–gel deposition is compatible with standard semiconductor processing.

Luminescent Dopants in Polymer Waveguides by Hot Embossing

Er(dbm)3(Phen) has been successfully employed alongside Eu(dbm)3(Phen) as a NIR luminescent dopant in ethylene glycol dimethacrylate (EGDMA) polymer channel waveguides fabricated by hot embossing [6]. Multi-level polymer micro-optical benches incorporating doped channel waveguides with passive alignment features for optical fiber integration have been demonstrated, successfully out-coupling waveguided NIR emission [6]. This scenario leverages the complex's solubility in UV-curable polymer formulations and its compatibility with single-step embossing processes, enabling low-cost, mass-producible integrated photonic circuits for short-reach optical interconnects.

Application
Selection Property
Validation Focus
Polymeric waveguide amplifiers
Broad FWHM + long radiative lifetime in PMMA‑GMA
Gain bandwidth and pump‑power threshold
NIR‑OLEDs with Bphen ETL
Reported EL enhancement with Bphen host
Device architecture efficiency and processability
Sol–gel hybrid amplifiers
In‑situ synthesis compatibility in silica matrix
Antenna effect retention and planar integration
Embossed polymer waveguides
Solution processability in UV‑curable resins
Waveguided NIR out‑coupling and alignment features
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